Cas no 344281-91-0 (5-(4-Chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine)

5-(4-Chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine structure
344281-91-0 structure
Product Name:5-(4-Chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine
CAS No:344281-91-0
MF:C17H11Cl3N2S
MW:381.706639528275
CID:5703358
PubChem ID:3730839
Update Time:2023-10-14

5-(4-Chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7J-605S
    • Bionet1_001384
    • 5-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine
    • HMS572B06
    • 344281-91-0
    • AKOS005098607
    • 5-(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine
    • 5-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine
    • 5-(4-CHLOROPHENYL)-2-PYRIMIDINYL 2,4-DICHLOROBENZYL SULFIDE
    • Pyrimidine, 5-(4-chlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]thio]-
    • 5-(4-Chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine
    • Inchi: 1S/C17H11Cl3N2S/c18-14-4-1-11(2-5-14)13-8-21-17(22-9-13)23-10-12-3-6-15(19)7-16(12)20/h1-9H,10H2
    • InChI Key: UNZLZLHUAOWYFT-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=C(Cl)C=C2Cl)=NC=C(C2=CC=C(Cl)C=C2)C=N1

Computed Properties

  • Exact Mass: 379.970853g/mol
  • Monoisotopic Mass: 379.970853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 51.1Ų

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Predicted)
  • Boiling Point: 535.6±50.0 °C(Predicted)
  • pka: -0.68±0.42(Predicted)
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